1,2-Dichloro-2-methylpropane

Description

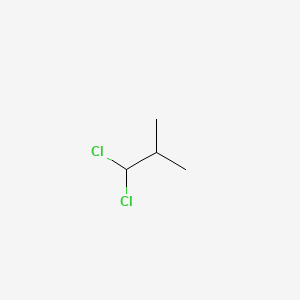

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPNDCHKFIHPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870661 | |

| Record name | 1,2-Dichloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-37-6, 27177-44-2 | |

| Record name | 1,2-Dichloro-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, dichloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DICHLORO-2-METHYLPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1,2-Dichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-2-methylpropane, also known as isobutylene (B52900) dichloride, is a chlorinated hydrocarbon with the chemical formula C4H8Cl2.[1][2][3] It is a colorless liquid with a sweet odor.[4] This compound serves as a useful research chemical and an intermediate in organic synthesis.[4][5] Due to its chemical nature, it is important to handle this compound with appropriate safety measures, as it can be harmful if inhaled or ingested and may pose environmental risks.[4] This technical guide provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and data visualizations.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 127.01 | g/mol | [6][7][8] |

| Boiling Point | 106.5 - 107 | °C | [6][9] |

| Melting Point | -70.34 (estimate) | °C | [6] |

| Density | 1.082 - 1.097 | g/cm³ | [6][9] |

| Refractive Index (at 20°C) | 1.437 | n20/D | [6] |

| Vapor Pressure (at 25°C) | 32.9 | mmHg | [6] |

| Flash Point | 15.6 | °C | [6] |

| Solubility | Insoluble in water; soluble in organic solvents. | - | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.24260 | - | [6] |

| Dielectric Constant | 7.22 | - | [9] |

| Dipole Moment | 1.54 | D | [9] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] The capillary method is a common technique for its determination.[11][12]

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)[12]

-

Thermometer[13]

-

Small test tube[11]

-

Capillary tube, sealed at one end[12]

-

Heating source (e.g., Bunsen burner or hot plate)[10]

-

Stand and clamp[13]

Procedure:

-

Fill the small test tube with the liquid sample (this compound) to a depth of 2-3 mL.[13]

-

Place the capillary tube, with its sealed end up, into the liquid in the test tube.[12]

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[11][12]

-

Clamp the thermometer and immerse the setup into the heating bath (Thiele tube or oil bath).[12]

-

Heat the bath gently.[12] As the temperature rises, air trapped in the capillary tube will slowly escape.[11]

-

When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12]

-

Stop heating and allow the bath to cool slowly.

-

The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Determination of Density (Volumetric Method)

Density is the mass of a substance per unit volume.[14] A straightforward method for determining the density of a liquid involves measuring the mass of a known volume.[15][16]

Apparatus:

-

Digital balance[16]

-

Graduated cylinder or pycnometer (density bottle) for higher accuracy[14]

-

Thermometer[16]

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer (m1).[14]

-

Add a specific volume of this compound to the graduated cylinder (e.g., 10 mL) and record the volume (V).[15] If using a pycnometer, fill it completely.

-

Measure and record the mass of the cylinder/pycnometer containing the liquid (m2).[14]

-

The mass of the liquid (m) is calculated as m2 - m1.[15]

-

The density (ρ) is then calculated using the formula: ρ = m / V.[14]

-

It is crucial to perform the measurement at a constant temperature, as density is temperature-dependent.[14]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material.[17] The Abbe refractometer is a common instrument for this measurement.[18]

Apparatus:

-

Abbe Refractometer[18]

-

Dropper[18]

-

Constant temperature water bath

-

Solvents for cleaning (e.g., acetone (B3395972) or ethanol) and soft tissue[18]

Procedure:

-

Ensure the prisms of the refractometer are clean and dry.[18]

-

Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.[18]

-

Close the prisms firmly.

-

Allow light to pass through the sample. Adjust the mirror to achieve optimal illumination.[18]

-

While looking through the eyepiece, rotate the control knob to bring the boundary line between the light and dark fields into view.

-

If a colored band is visible at the boundary, adjust the compensator to sharpen the line to a black-and-white interface.[18]

-

Align the boundary line precisely with the center of the crosshairs.[18]

-

Read the refractive index directly from the instrument's scale.[18]

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of a liquid's boiling point.

Caption: Experimental workflow for boiling point determination.

References

- 1. This compound | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 3. Propane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 4. CAS 594-37-6: this compound | CymitQuimica [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. lookchem.com [lookchem.com]

- 7. Propane, 1,2-dichloro-2-methyl- (CAS 594-37-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | 594-37-6 | Buy Now [molport.com]

- 9. This compound [stenutz.eu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. wjec.co.uk [wjec.co.uk]

- 16. scribd.com [scribd.com]

- 17. uotechnology.edu.iq [uotechnology.edu.iq]

- 18. davjalandhar.com [davjalandhar.com]

Spectroscopic Analysis of 1,2-Dichloro-2-methylpropane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,2-dichloro-2-methylpropane (C₄H₈Cl₂), a halogenated alkane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols and logical workflows for structural elucidation.

Molecular Structure and Spectroscopic Correlation

This compound, also known as isobutylene (B52900) dichloride, has the chemical structure C(C)(C)(Cl)CCl.[1] The spectroscopic data presented herein provides key insights into the connectivity and chemical environment of the atoms within this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two types of non-equivalent protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Singlet | 2H | -CH₂Cl |

| ~1.7 | Singlet | 6H | -C(CH₃)₂Cl |

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three unique carbon environments.

| Chemical Shift (ppm) | Assignment |

| ~75 | -C(CH₃)₂Cl |

| ~55 | -CH₂Cl |

| ~28 | -C(CH₃)₂Cl |

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions. Data sourced from SpectraBase.[2][3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in about 0.5-1.0 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[4][5] A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).[4][5]

-

Instrumentation: The sample is transferred to a standard 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer, such as a 300 MHz or 500 MHz instrument.[1]

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon environment.

-

Data Processing: The acquired FID is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The IR spectrum of this compound reveals the presence of specific functional groups.

IR Spectroscopic Data

The following table summarizes the key absorption bands observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2980-2850 | Strong | C-H stretch | Alkyl |

| 1470-1450 | Medium | C-H bend | Alkyl |

| 1390-1370 | Medium | C-H bend (gem-dimethyl) | Alkyl |

| 800-600 | Strong | C-Cl stretch | Alkyl Halide |

Note: Data obtained from vapor phase and neat capillary cell FTIR spectra.[2]

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solution, the compound is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) that has minimal IR absorption in the regions of interest.

-

Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the salt plates (or solvent) is first recorded. The sample spectrum is then acquired. The instrument scans the sample with infrared radiation over a range of wavenumbers (typically 4000 to 400 cm⁻¹).

-

Data Processing: The final IR spectrum is generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic molecular ion peak and several fragment ions.

| m/z | Relative Intensity | Assignment |

| 126/128/130 | Low | [M]⁺ (Molecular ion) |

| 91/93 | High | [M - Cl]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.[6] Data sourced from the NIST Mass Spectrometry Data Center.[7]

Experimental Protocol for Mass Spectrometry

The general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the high-vacuum system of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

-

Fragmentation: The molecular ions are high-energy species and can undergo fragmentation to produce smaller, stable carbocations and radical fragments.[8]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural characterization of this compound. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation patterns. This comprehensive spectroscopic dataset serves as a valuable reference for the identification and analysis of this compound in various scientific and industrial applications.

References

- 1. 1,2-DICHLOROISOBUTANE(594-37-6) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Propane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 8. youtube.com [youtube.com]

Theoretical Insights into the Reaction Mechanisms of 1,2-Dichloro-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-2-methylpropane, a vicinal dihalide, presents an interesting case study in the competitive landscape of nucleophilic substitution and elimination reactions. As a tertiary alkyl halide, its reactivity is largely governed by the stability of the carbocation intermediate that can be formed upon heterolytic cleavage of the carbon-chlorine bond. This guide provides an in-depth analysis of the theoretically predicted reaction mechanisms for this compound, supported by comparative kinetic data and generalized experimental protocols for studying such reactions. Understanding these pathways is crucial for predicting product distributions, optimizing reaction conditions, and designing novel synthetic routes in medicinal and materials chemistry.

The presence of a second chlorine atom on the adjacent primary carbon introduces significant electronic effects that modulate the reactivity of the tertiary center, offering a more nuanced perspective compared to its well-studied monochlorinated analog, 2-chloro-2-methylpropane (B56623) (tert-butyl chloride). This document will delve into the unimolecular (SN1 and E1) pathways, which are considered dominant, and explain the theoretical basis for the improbability of bimolecular (SN2 and E2) mechanisms.

Dominant Reaction Mechanisms: SN1 and E1 Pathways

Theoretical studies and experimental observations of analogous tertiary haloalkanes strongly indicate that this compound will primarily undergo reaction via unimolecular substitution (SN1) and unimolecular elimination (E1) mechanisms. Both pathways proceed through a common rate-determining step: the formation of a tertiary carbocation intermediate.

The SN1 (Substitution, Nucleophilic, Unimolecular) Mechanism

The SN1 mechanism is a two-step process initiated by the slow dissociation of the leaving group (the tertiary chloride) to form a planar tertiary carbocation. This step is unimolecular and represents the rate-determining step of the reaction. The stability of this carbocation is paramount to the facility of the reaction. In the second step, a nucleophile attacks the electrophilic carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, which would lead to a racemic mixture if the carbon were a stereocenter.

The E1 (Elimination, Unimolecular) Mechanism

Competing with the SN1 pathway is the E1 mechanism, which also proceeds through the same tertiary carbocation intermediate. Instead of a nucleophile attacking the carbocationic center, a weak base (which can be the solvent itself) abstracts a proton from a carbon atom adjacent to the positively charged carbon (a β-hydrogen). The electrons from the C-H bond then form a π-bond, resulting in an alkene product. For this compound, elimination would be expected to yield 1-chloro-2-methylpropene.[1]

Rationale for Dismissing SN2 and E2 Mechanisms

-

SN2 (Substitution, Nucleophilic, Bimolecular): This mechanism involves a backside attack by a nucleophile on the carbon bearing the leaving group. For a tertiary halide like this compound, the three alkyl groups attached to the electrophilic carbon create significant steric hindrance, making it virtually impossible for a nucleophile to approach the carbon from the backside. Consequently, the SN2 pathway is considered highly improbable.[1]

-

E2 (Elimination, Bimolecular): The E2 mechanism is a concerted, one-step process that requires a strong base to abstract a β-proton simultaneously as the leaving group departs. While not as sterically demanding as the SN2 reaction, the E2 pathway is most favorable with strong, often bulky bases. In the absence of such a strong base (e.g., in solvolysis with water or alcohols), the E1 mechanism is the more likely elimination pathway.

Theoretical Analysis and Electronic Effects

The primary structural difference between this compound and its parent compound, 2-chloro-2-methylpropane, is the presence of a chlorine atom on a β-carbon. This substituent has a profound impact on the rate of reaction.

The chlorine atom is strongly electron-withdrawing (an inductive effect). This effect destabilizes the adjacent carbocation formed in the rate-determining step of both SN1 and E1 reactions. By pulling electron density away from the positively charged carbon, the β-chlorine intensifies the positive charge, raising the energy of the carbocation intermediate and the transition state leading to it. This results in a significantly higher activation energy and a consequently slower reaction rate.

Quantitative Data Presentation

| Compound | Relative Solvolysis Rate (in H₂O at 45°C) | Rationale for Rate Difference |

| 2-chloro-2-methylpropane | 2.3 x 10⁴ | Reference tertiary halide. |

| This compound | 1 | The electron-withdrawing β-chlorine destabilizes the tertiary carbocation intermediate, increasing the activation energy of the rate-determining step.[2] |

Experimental Protocols: Solvolysis Kinetics

To experimentally determine the reaction rates and elucidate the mechanisms of compounds like this compound, solvolysis reactions are typically employed. The following is a generalized protocol for such an experiment.

Objective: To measure the rate of hydrolysis (solvolysis in water) of this compound and determine the reaction order.

Materials:

-

This compound

-

Solvent (e.g., a mixture of water and a co-solvent like acetone (B3395972) or ethanol (B145695) to ensure solubility)

-

Standardized sodium hydroxide (B78521) solution (for titration)

-

Acid-base indicator (e.g., bromophenol blue)

-

Constant temperature water bath

-

Burette, pipettes, and conical flasks

-

Stopwatch

Methodology:

-

Reaction Setup: A solution of this compound in the chosen solvent system is prepared and placed in a constant temperature water bath to equilibrate.

-

Initiation: The reaction is initiated, and the stopwatch is started. The hydrolysis of the alkyl halide will produce hydrochloric acid (HCl), causing the pH of the solution to decrease.

-

Monitoring Reaction Progress:

-

Titrimetric Method: At regular time intervals, aliquots of the reaction mixture are removed and quenched (e.g., by adding to ice-cold water) to stop the reaction. The amount of HCl produced is then determined by titration with a standardized solution of NaOH using an appropriate indicator.

-

Conductivity Method: The progress of the reaction can also be monitored by measuring the increase in the electrical conductivity of the solution over time, as the formation of ionic products (H⁺ and Cl⁻) increases conductivity.

-

-

Data Analysis: The concentration of the alkyl halide remaining at each time point is calculated from the amount of HCl produced. This data is then used to determine the order of the reaction. For an SN1 or E1 reaction, the rate is expected to be first-order with respect to the alkyl halide and zero-order with respect to the nucleophile (water). A plot of ln[Alkyl Halide] versus time should yield a straight line, the slope of which is the negative of the rate constant (-k).

-

Activation Energy: The experiment can be repeated at several different temperatures to determine the rate constant at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius plot (a plot of ln(k) versus 1/T).

Mandatory Visualizations

Reaction Pathway Diagrams

Caption: The SN1 reaction mechanism for this compound.

Caption: The E1 reaction mechanism for this compound.

Logical Relationship Diagram

Caption: Logical workflow of the competing SN1 and E1 pathways.

Conclusion

The reaction mechanisms of this compound are dominated by unimolecular pathways (SN1 and E1) due to its tertiary halide structure, which favors the formation of a carbocation intermediate. Bimolecular reactions (SN2 and E2) are theoretically disfavored due to steric hindrance and the typical absence of a strong base in solvolytic conditions. The key theoretical consideration for this molecule is the significant rate-retarding inductive effect of the β-chlorine atom, which destabilizes the carbocation intermediate and increases the activation energy for both substitution and elimination. This guide provides a foundational understanding of these principles, offering researchers and developers a predictive framework for the behavior of this and similar polyhalogenated organic compounds in various chemical environments.

References

Reactivity of 1,2-Dichloro-2-methylpropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-2-methylpropane is a vicinal dihalide featuring both a primary and a tertiary alkyl chloride. This unique structure imparts a dualistic reactivity profile, making it a subject of interest for mechanistic studies and as a potential building block in organic synthesis. The presence of two halogen atoms on adjacent carbons, one at a sterically hindered tertiary position and the other at a more accessible primary position, allows for a nuanced interplay of substitution and elimination reactions. The reaction pathway and product distribution are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, presenting key quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

General Reactivity Principles

The reactivity of this compound is governed by the distinct characteristics of its two carbon-chlorine bonds:

-

Tertiary Chloride (C2): The chloride at the 2-position is attached to a tertiary carbon. This site is sterically hindered, which generally disfavors bimolecular nucleophilic substitution (S(_N)2) reactions. However, the tertiary nature of the carbon readily stabilizes a carbocation intermediate, making unimolecular pathways, namely S(_N)1 and E1, highly favorable, especially with weak nucleophiles or in polar protic solvents. With strong bases, bimolecular elimination (E2) can also compete.

-

Primary Chloride (C1): The chloride at the 1-position is on a primary carbon. This site is sterically accessible, favoring S(_N)2 reactions with good nucleophiles. However, its proximity to the bulky tertiary carbon can influence the reaction rate. Elimination from this side is less likely as it would require the removal of a proton from the tertiary carbon.

The interplay of these factors leads to a complex and often competitive reaction landscape, where the choice of reagents and conditions can be strategically employed to favor a desired outcome.

Reaction with Various Nucleophiles: Data and Protocols

Solvolysis (Weak Nucleophiles)

In the presence of weak nucleophiles, which are often the solvents themselves (solvolysis), the reaction at the tertiary center of this compound is expected to proceed through an S(_N)1 and/or E1 mechanism. The rate-determining step is the formation of a stable tertiary carbocation.

Table 1: Solvolysis of 2-Chloro-2-methylpropane (B56623) in Aqueous Ethanol (B145695)

| Solvent (Ethanol:Water) | Relative Rate Constant (k_rel) |

| 50:50 | 1.00 |

| 40:60 | 3.35 |

| 20:80 | 33.7 |

The data clearly indicates that an increase in the polarity of the solvent (higher water content) significantly accelerates the rate of solvolysis, which is a hallmark of the S(_N)1 mechanism where the polar solvent stabilizes the carbocation intermediate and the transition state leading to it.

Experimental Protocol: Solvolysis of this compound in Aqueous Ethanol

Objective: To determine the rate of solvolysis by monitoring the production of hydrochloric acid.

Materials:

-

This compound

-

Ethanol

-

Deionized water

-

Sodium hydroxide (B78521) solution (standardized, e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Constant temperature bath

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a solution of this compound in a specified ethanol-water mixture (e.g., 50:50 v/v).

-

Place a known volume of this solution in a reaction flask and equilibrate it in a constant temperature bath.

-

Add a few drops of phenolphthalein indicator.

-

At time zero, add a known, small volume of standardized NaOH solution to the reaction mixture. The solution should turn pink.

-

Start a timer and measure the time it takes for the pink color to disappear as the generated HCl neutralizes the NaOH.

-

Immediately upon the color change, add another aliquot of NaOH solution and record the time for the subsequent color change.

-

Repeat this process for several aliquots to obtain a series of time points for the reaction progress.

-

The rate constant can be determined by plotting the appropriate concentration-time relationship (e.g., ln[substrate] vs. time for a first-order reaction).

Signaling Pathway: Solvolysis via S(_N)1 and E1

Caption: S(_N)1 and E1 pathways for solvolysis of this compound.

Reaction with Strong, Weakly Basic Nucleophiles

With strong nucleophiles that are weak bases, such as azide (B81097) (N(_3)(-)) and cyanide (CN(-)), the reaction landscape becomes more complex. At the tertiary carbon, an S(_N)1 reaction can still occur, particularly in polar protic solvents. However, in polar aprotic solvents like DMSO or DMF, which enhance the nucleophilicity of anions, an S(_N)2 reaction at the primary carbon becomes a significant pathway.

Table 2: Expected Products with Strong, Weakly Basic Nucleophiles

| Nucleophile | Reagent | Solvent | Major Product(s) at Primary Carbon (S(_N)2) | Major Product(s) at Tertiary Carbon (S(_N)1) |

| Azide | NaN(_3) | DMF | 1-Azido-2-chloro-2-methylpropane | 2-Azido-1-chloro-2-methylpropane |

| Cyanide | KCN | Ethanol/Water | 3-Chloro-3-methylbutanenitrile | 2-Chloro-2-methyl-1-cyganopropane |

Note: Product distribution is highly dependent on reaction conditions. The S(_N)2 reaction at the primary carbon is generally favored with these nucleophiles in aprotic polar solvents.

Experimental Protocol: Reaction with Sodium Azide in DMF

Objective: To synthesize 1-azido-2-chloro-2-methylpropane via an S(_N)2 reaction.

Materials:

-

This compound

-

Sodium azide (NaN(_3))

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator, separatory funnel, and standard glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

-

Add sodium azide to the solution and stir the mixture at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Signaling Pathway: S(_N)2 Reaction at the Primary Carbon

Caption: S(_N)2 reaction pathway at the primary carbon of this compound.

Reaction with Strong, Strongly Basic Nucleophiles

Strong and strongly basic nucleophiles, such as hydroxide (OH(-)) and alkoxides (RO(-)), introduce a significant competition between substitution and elimination reactions. At the tertiary carbon, E2 elimination is often the major pathway, leading to the formation of an alkene. With less sterically hindered strong bases, S(_N)1 and E1 pathways can still compete, especially in polar protic solvents. At the primary carbon, S(_N)2 substitution can occur, but with hindered strong bases, elimination might be favored.

Table 3: Expected Major Products with Strong, Strongly Basic Nucleophiles

| Nucleophile/Base | Reagent | Solvent | Major Reaction Pathway(s) | Major Product(s) |

| Hydroxide | NaOH (aq.) | Water/Ethanol | E2 / S(_N)1 / E1 | 3-Chloro-2-methyl-1-propene, 2-Chloro-2-methyl-1-propanol |

| Ethoxide | NaOEt | Ethanol | E2 | 3-Chloro-2-methyl-1-propene |

Note: Higher temperatures and the use of a non-polar solvent will generally favor elimination over substitution.

Experimental Protocol: Reaction with Sodium Ethoxide in Ethanol

Objective: To synthesize 3-chloro-2-methyl-1-propene via an E2 reaction.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Ethanol, absolute

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator, separatory funnel, and standard glassware

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Add this compound dropwise to the stirred ethoxide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time.

-

Monitor the reaction by GC or TLC.

-

Cool the reaction mixture, pour it into a separatory funnel containing water, and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (the product is volatile).

-

Further purification can be achieved by fractional distillation.

Signaling Pathway: E2 Reaction at the Tertiary Carbon

Caption: E2 elimination pathway at the tertiary carbon of this compound.

Intramolecular Reactions

The vicinal nature of the dichlorides in this compound also opens up the possibility of intramolecular reactions. For instance, upon reaction with a nucleophile at the primary carbon, the resulting intermediate could potentially undergo an intramolecular S(_N)2 reaction if the introduced group is nucleophilic, leading to a cyclic product. However, the formation of a strained three-membered ring makes this process less favorable than intermolecular reactions in most cases.

Another possibility is an intramolecular elimination-type reaction under specific conditions, although this is less common for this substrate.

Conclusion

This compound exhibits a rich and varied reactivity profile dictated by the interplay of its primary and tertiary alkyl chloride functionalities. The choice of nucleophile, solvent, and temperature are critical parameters for controlling the reaction outcome. Weak nucleophiles and polar protic solvents favor S(_N)1 and E1 pathways at the tertiary center. Strong, weakly basic nucleophiles in polar aprotic solvents can effectively promote S(_N)2 substitution at the primary carbon. Strong, basic nucleophiles tend to favor E2 elimination at the tertiary carbon. This understanding allows for the strategic design of synthetic routes utilizing this compound as a versatile starting material. Further research to obtain more specific quantitative data for this particular substrate would be invaluable for its broader application in chemical synthesis and drug development.

An In-depth Technical Guide to the Thermal Decomposition of 1,2-Dichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the thermal decomposition of 1,2-dichloro-2-methylpropane. Drawing upon established principles of physical organic chemistry and data from analogous compounds, this document outlines the predicted decomposition pathways, major and minor products, and the underlying reaction mechanisms. It also presents a comprehensive experimental protocol for studying the gas-phase pyrolysis of this compound, complete with data presentation formats and visualizations to aid in research and analysis.

Introduction

This compound is a halogenated alkane containing both a tertiary and a primary carbon-chlorine bond. Its thermal stability and decomposition products are of interest in understanding the fate of chlorinated hydrocarbons in various chemical processes and for predicting potential degradation pathways of more complex molecules containing similar structural motifs. The thermal decomposition of this compound is expected to proceed primarily through unimolecular elimination reactions, characteristic of the pyrolysis of alkyl halides.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is predicted to primarily follow a unimolecular elimination (Ei) mechanism, which is common for gas-phase pyrolysis of alkyl halides that possess β-hydrogens. The presence of a tertiary alkyl chloride moiety suggests that the elimination of hydrogen chloride (HCl) will be the dominant pathway.

Major Pathway: Elimination of the Tertiary Chloride

The C-Cl bond at the tertiary carbon is weaker and more sterically hindered than the primary C-Cl bond. Therefore, the principal thermal decomposition pathway is expected to be the 1,2-elimination of HCl, involving the tertiary chlorine and a hydrogen atom from one of the adjacent methyl groups. This reaction is predicted to yield 3-chloro-2-methyl-1-propene and hydrogen chloride as the major products.

Minor and Alternative Pathways

While the elimination of the tertiary chloride is expected to be the major pathway, other reactions may occur, leading to minor products. These can include:

-

Elimination of the Primary Chloride: Although less favorable, elimination of the primary chloride and a hydrogen from the tertiary carbon could occur, though this is sterically and electronically disfavored.

-

Rearrangements: Similar to the Wagner-Meerwein rearrangement observed in the pyrolysis of neophyl chloride, rearrangements of the carbon skeleton could potentially occur, leading to isomeric products.[1]

-

Radical Pathways: At higher temperatures, homolytic cleavage of the C-Cl or C-C bonds could initiate free-radical chain reactions, leading to a more complex mixture of products. However, in the presence of radical inhibitors, these pathways are suppressed.

The primary proposed decomposition pathway is visualized in the diagram below.

Quantitative Data

Table 1: Representative Kinetic Parameters for the Pyrolysis of Tertiary Alkyl Chlorides

| Compound | Temperature Range (°C) | Pressure Range (Torr) | log(A, s⁻¹) | Eₐ (kJ/mol) | Major Products | Reference |

| tert-Butyl Chloride | 320 - 400 | 50 - 300 | 13.5 | 178 | Isobutene, HCl | [2] |

| 1,1-Dimethylpropyl Chloride | 320 - 400 | 50 - 300 | 13.6 | 179 | 2-Methyl-1-butene, HCl | [2] |

| Neophyl Chloride | 420 - 475 | 34 - 134 | 13.47 | 227.8 | Rearranged Alkenes, HCl | [1] |

Note: The data presented here for analogous compounds is for illustrative purposes to provide an expected range for the kinetic parameters of this compound decomposition.

Experimental Protocol for Gas-Phase Pyrolysis Study

The following protocol outlines a methodology for studying the kinetics and products of the gas-phase thermal decomposition of this compound.

4.1. Objective

To determine the rate constant, Arrhenius parameters, and product distribution for the thermal decomposition of this compound in the gas phase.

4.2. Materials and Apparatus

-

This compound (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Free radical suppressor (e.g., toluene (B28343) or cyclohexene)

-

Static pyrolysis reactor (quartz or Pyrex) housed in a furnace with temperature control

-

High-vacuum line

-

Pressure transducer

-

Gas chromatograph with a flame ionization detector (GC-FID) and/or a mass spectrometer (GC-MS)

-

Sample injection system (e.g., gas-tight syringe)

4.3. Experimental Workflow

The overall workflow for the experimental study is depicted below.

4.4. Detailed Procedure

-

Reactor Preparation (Seasoning): The internal surface of the quartz reactor should be "seasoned" to ensure that the reaction is homogeneous and not catalyzed by the vessel walls. This can be achieved by pyrolyzing a small amount of an alkene, such as isobutene, in the reactor at a high temperature to coat the walls with a fine layer of carbon.

-

Sample Preparation: A sample of this compound is placed in a sample tube and thoroughly degassed by several freeze-pump-thaw cycles on the vacuum line to remove any dissolved air.

-

Pyrolysis: a. The seasoned reactor is evacuated and heated to the desired temperature. b. The degassed sample, along with a small amount of a free radical suppressor, is vaporized into the reactor to a known initial pressure. c. The reaction is allowed to proceed for a measured amount of time.

-

Reaction Quenching: After the desired reaction time, the contents of the reactor are rapidly expanded into a collection vessel at room temperature or cooled with liquid nitrogen to quench the reaction.

-

Product Analysis: The composition of the quenched reaction mixture is analyzed by GC-FID and GC-MS. a. GC-FID: Used for quantitative analysis of the starting material and products. Response factors for each component should be determined using standard mixtures. b. GC-MS: Used for the identification of the decomposition products by comparing their mass spectra with library data.

-

Data Analysis: a. The extent of the reaction is determined from the decrease in the concentration of the starting material. b. The first-order rate constant (k) is calculated at each temperature using the integrated rate law: ln([A]₀/[A]t) = kt. c. The Arrhenius parameters (A and Eₐ) are determined from a plot of ln(k) versus 1/T.

Safety Considerations

-

The thermal decomposition of chlorinated hydrocarbons can produce corrosive HCl gas. The experimental setup should be designed to handle corrosive gases, and appropriate safety precautions must be taken.

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The thermal decomposition of this compound is predicted to be a clean, unimolecular elimination of hydrogen chloride to yield 3-chloro-2-methyl-1-propene as the major product. This technical guide provides the theoretical framework and a detailed experimental protocol for the investigation of this reaction. The methodologies and data presented herein will be valuable for researchers in understanding the thermal stability of chlorinated alkanes and for predicting the degradation pathways of more complex molecules.

References

[2] Maccoll, A.; Wong, S. C. J. Chem. Soc. B, 1968 , 1492-1494. [1] Chuchani, G.; Martin, I. J. Chem. Soc., Perkin Trans. 2, 1983 , 625-628.

References

- 1. Phenyl migration in the molecular pyrolytic elimination of 1-chloro-2-methyl-2-phenylpropane in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Gas-phase eliminations. Part VIII. The effect of β-methylation on the pyrolysis of some t-alkyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,2-dichloro-2-methylpropane (CAS: 594-37-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloro-2-methylpropane (CAS Number: 594-37-6), a chlorinated hydrocarbon with applications in organic synthesis. This document details its physicochemical properties, spectral data, and safety and handling protocols. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and analysis, alongside a discussion of its chemical reactivity. All quantitative data is summarized in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Chemical Identity and Properties

This compound, also known as isobutylene (B52900) dichloride, is a colorless liquid with a characteristic sweet odor.[1] It is classified as a chlorinated hydrocarbon and is insoluble in water but soluble in many organic solvents.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈Cl₂ | [2] |

| Molecular Weight | 127.01 g/mol | [2] |

| CAS Number | 594-37-6 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 106.5 °C at 760 mmHg | [1] |

| Melting Point | -70.34 °C (estimate) | [1] |

| Density | 1.093 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 32.9 mmHg at 25 °C | [1] |

| Flash Point | 15.6 °C | [1] |

| Refractive Index (n²⁰/D) | 1.437 | [1] |

| Water Solubility | Insoluble | [1] |

| LogP | 2.24260 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Spectra available for review. | |

| ¹³C NMR | Spectra available for review. | |

| Infrared (IR) Spectrum | Characteristic C-Cl vibration absorptions at wavenumbers ~580 to 780 cm⁻¹. C-H stretching vibrations at ~2880 to 3080 cm⁻¹. | |

| Mass Spectrometry (EI) | Molecular ion peaks may be weak or absent. Key fragments are observed. | [2] |

Synthesis and Purification

Experimental Protocol: Synthesis via Chlorination of Isobutylene

This protocol details the synthesis of this compound through the ionic chlorination of isobutylene.[1] This reaction proceeds via a cyclic chloronium ion intermediate, leading to the anti-addition of chlorine across the double bond.[1]

Materials:

-

Isobutylene (liquefied gas)

-

Chlorine gas

-

Anhydrous ferric chloride (FeCl₃) (catalyst)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Three-necked round-bottom flask, gas inlet tube, dry ice/acetone condenser, magnetic stirrer, separatory funnel.

Procedure:

-

Reaction Setup: In a fume hood, assemble a dry three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser.

-

Catalyst and Solvent: Suspend a catalytic amount of anhydrous ferric chloride (~5 mol%) in 50 mL of anhydrous dichloromethane in the flask.

-

Addition of Isobutylene: Cool the flask in an ice bath and condense approximately 10 mL of isobutylene into the stirred suspension.

-

Chlorination: Slowly bubble chlorine gas through the mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine gas.[1]

-

Quenching: Once the reaction is complete (indicated by the persistence of the chlorine color), stop the chlorine flow and quench the reaction by carefully adding 50 mL of water.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

-

Drying: Dry the organic layer over anhydrous calcium chloride.

-

Isolation: Filter the drying agent. The resulting solution contains the crude product.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2-Dichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1,2-dichloro-2-methylpropane (CAS No. 594-37-6). The document details the molecule's structural parameters, spectroscopic signature, and key chemical properties. Experimental protocols for its synthesis and characterization are also presented. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound, also known as isobutylene (B52900) dichloride, is a chlorinated hydrocarbon with the chemical formula C₄H₈Cl₂.[1] Its structure, featuring a quaternary carbon and two chlorine atoms on adjacent carbons, gives rise to interesting chemical and physical properties. This document provides an in-depth exploration of its molecular architecture, bonding characteristics, and reactivity.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a propane (B168953) backbone with two chlorine atoms and a methyl group attached to the second carbon atom.

Connectivity and Conformation

Bond Lengths, Bond Angles, and Dihedral Angles

Precise experimental determination of bond lengths, bond angles, and dihedral angles for this compound through gas-phase electron diffraction or microwave spectroscopy has not been extensively reported in the literature. However, theoretical calculations and data from analogous compounds can provide reliable estimates for these parameters.

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C1-H | ~1.09 Å |

| C1-Cl | ~1.77 Å | |

| C1-C2 | ~1.54 Å | |

| C2-C3 | ~1.54 Å | |

| C2-C4 | ~1.54 Å | |

| C2-Cl | ~1.77 Å | |

| C3-H | ~1.09 Å | |

| C4-H | ~1.09 Å | |

| Bond Angle | H-C1-H | ~109.5° |

| H-C1-Cl | ~109.5° | |

| H-C1-C2 | ~109.5° | |

| Cl-C1-C2 | ~109.5° | |

| C1-C2-C3 | ~109.5° | |

| C1-C2-C4 | ~109.5° | |

| C1-C2-Cl | ~109.5° | |

| C3-C2-C4 | ~109.5° | |

| C3-C2-Cl | ~109.5° | |

| C4-C2-Cl | ~109.5° | |

| H-C3-H | ~109.5° | |

| H-C4-H | ~109.5° | |

| Dihedral Angle | Cl-C1-C2-Cl | Variable (gauche/anti) |

Note: These are estimated values based on standard bond lengths and angles for sp³ hybridized carbons and C-Cl bonds. Actual values may vary.

Spectroscopic Properties

The structural features of this compound are elucidated through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Coupling Constant (J, Hz) |

| ~3.8 | -CH₂Cl | Singlet | - |

| ~1.8 | -C(Cl)(CH₃)₂ | Singlet | - |

| ~1.6 | -C(Cl)(CH₃)₂ | Singlet | - |

Note: The two methyl groups are diastereotopic and may exhibit slightly different chemical shifts, though they may appear as a single peak in lower resolution spectra.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display four signals, one for each of the unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~75 | -C(Cl)(CH₃)₂ |

| ~55 | -CH₂Cl |

| ~30 | -C(Cl)(CH₃)₂ |

| ~28 | -C(Cl)(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H and C-Cl bonds.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2980-2850 | C-H stretch (sp³) | Strong |

| 1470-1450 | C-H bend (CH₂) | Medium |

| 1380-1370 | C-H bend (CH₃) | Medium |

| 800-600 | C-Cl stretch | Strong |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of two chlorine atoms, the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and chlorine-containing fragments.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 126/128/130 | [C₄H₈Cl₂]⁺ (Molecular Ion) |

| 91/93 | [C₄H₈Cl]⁺ |

| 77 | [C₃H₅Cl]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 49/51 | [CH₂Cl]⁺ |

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized for its reactivity as an oxidant in certain catalytic reactions. It participates in iron-catalyzed C-H bond functionalization and other oxidative coupling reactions.

The mechanism of its oxidative capacity often involves a single electron transfer (SET) process, leading to the formation of a radical intermediate and subsequent bond formation.

Experimental Protocols

Synthesis of this compound via Free-Radical Chlorination of 2-Chloro-2-methylpropane (B56623)

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

2-chloro-2-methylpropane (tert-butyl chloride)

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride)

-

UV lamp or radical initiator (e.g., AIBN)

-

Apparatus for gas handling and reaction under inert atmosphere

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a condenser, a gas inlet tube, and a magnetic stirrer, dissolve 2-chloro-2-methylpropane in an inert solvent under a nitrogen atmosphere.

-

Initiate the reaction by either irradiating the mixture with a UV lamp or by adding a catalytic amount of a radical initiator.

-

Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic and should be monitored and cooled as necessary.

-

Monitor the reaction progress by gas chromatography (GC).

-

Once the desired conversion is achieved, stop the chlorine flow and the initiation.

-

Wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted chlorine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Logical Workflow for Synthesis:

References

Solubility Profile of 1,2-Dichloro-2-methylpropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Solubility of 1,2-Dichloro-2-methylpropane

Based on its chemical structure—a branched alkane with two polar carbon-chlorine bonds—this compound is classified as a relatively nonpolar compound. This structural characteristic dictates its solubility behavior, leading to high miscibility with a variety of organic solvents and low solubility in water.[1][2] The following table summarizes the expected qualitative solubility profile.

| Solvent Class | Specific Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Ketones | Acetone | Soluble |

| Halogenated Solvents | Chloroform | Soluble |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Toluene | Soluble | |

| Aliphatic Hydrocarbons | Hexane | Soluble |

| Aqueous Solvents | Water | Low Solubility |

Experimental Protocols: Determination of Quantitative Solubility

To ascertain the precise solubility of this compound in a specific organic solvent at a given temperature, the isothermal equilibrium method, commonly known as the shake-flask method, is highly reliable.[1][3] This procedure involves creating a saturated solution and then measuring the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID) or other appropriate analytical instrument

-

Centrifuge (optional)

Procedure

-

Preparation of a Saturated Solution:

-

Add a known volume of the selected organic solvent to a series of glass vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solute remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration remains constant.[3]

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solute to settle. If necessary, a centrifuge can be used to facilitate this process.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a chemically resistant syringe filter to remove any remaining undissolved microparticles.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a calibrated analytical method, such as gas chromatography, to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of this compound in the saturated solution by using the calibration curve and accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L), at the specified temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-2-methylpropane

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of 1,2-dichloro-2-methylpropane (CAS No. 594-37-6), a chlorinated hydrocarbon used in organic synthesis.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data, experimental methodologies, and conceptual diagrams to facilitate a thorough understanding of these key physical properties.

Physicochemical Data of this compound

The boiling point and vapor pressure are critical parameters for the safe handling, purification, and application of this compound. A summary of these properties is presented below.

| Property | Value | Conditions |

| Boiling Point | 106.5 °C | at 760 mmHg[2] |

| 107 °C | ||

| Vapor Pressure | 32.9 mmHg | at 25°C[2] |

The vapor pressure of this compound can be calculated over a range of temperatures using the Antoine equation, with the parameters provided by the National Institute of Standards and Technology (NIST).[3] The equation is as follows:

log₁₀(P) = A − (B / (T + C))

Where:

-

P is the vapor pressure in bar

-

T is the temperature in Kelvin

-

A = 4.43017

-

B = 1502.307

-

C = -41.641

These coefficients were calculated by NIST from the author's data and are applicable for the temperature range of 247.4 K to 381 K.[3]

Experimental Protocols for Determination of Physicochemical Properties

Accurate determination of boiling point and vapor pressure is essential for the characterization of volatile organic compounds. The following sections detail generalized experimental protocols for these measurements.

Determination of Boiling Point by the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid sample.[4]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or other attachment method

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[4]

-

A capillary tube, with its open end downwards, is placed into the test tube containing the sample.[4]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4]

-

The thermometer and test tube assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the level of the heating liquid.

-

The side arm of the Thiele tube is gently heated, causing the liquid to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4]

-

Heating is continued until a continuous stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Determination of Vapor Pressure by the Static Method

The static method is a direct technique for measuring the vapor pressure of a liquid over a range of temperatures.[6]

Apparatus:

-

Sample cell connected to a vacuum line and a pressure measuring device (e.g., manometer, pressure transducer)

-

Thermostat bath for temperature control

-

Vacuum pump

-

Sample of this compound

Procedure:

-

A small amount of purified this compound is placed in the sample cell.

-

The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

-

The sample cell is placed in a thermostat bath and allowed to reach thermal equilibrium at a desired temperature.

-

The pressure of the vapor in equilibrium with the liquid is measured using the pressure measuring device.

-

This process is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

Conceptual Relationships and Experimental Workflows

To further elucidate the concepts and procedures discussed, the following diagrams are provided.

Caption: Factors influencing the boiling point of alkyl halides.

The boiling point of an alkyl halide is influenced by the strength of its intermolecular forces.[7] As the molecular weight and polarizability of the halogen atom increase, the van der Waals forces become stronger, leading to a higher boiling point.[8] Increased molecular branching, as seen in tertiary alkyl halides like this compound, leads to a more compact shape and reduced surface area for intermolecular contact.[7] This weakening of van der Waals forces results in a lower boiling point compared to their straight-chain isomers.[8]

Caption: Experimental workflow for boiling point determination using a Thiele tube.

This flowchart outlines the key steps in determining the boiling point of a liquid using the Thiele tube method. The process involves careful heating of the sample and observation of the point at which the vapor pressure inside the capillary tube equals the external atmospheric pressure, indicated by the cessation of bubble evolution and the entry of the liquid into the capillary.[4][5]

References

- 1. CAS 594-37-6: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Propane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. vscht.cz [vscht.cz]

- 7. Chapter 7 Notes [web.pdx.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Electrophilicity of 1,2-Dichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-2-methylpropane is a halogenated alkane featuring both a primary and a tertiary carbon-chlorine bond, rendering it a molecule with dual electrophilic sites of distinct reactivity. This technical guide provides a comprehensive analysis of the electrophilic nature of this compound, detailing its structural characteristics, the differential reactivity of its electrophilic centers, and its behavior in nucleophilic substitution reactions. The document synthesizes available data, outlines relevant experimental protocols, and employs computational chemistry principles to offer a thorough understanding of this compound's chemical behavior, which is pertinent to its application in organic synthesis and as a potential building block in drug development.

Introduction

This compound, also known as isobutylene (B52900) dichloride, is an organochlorine compound with the molecular formula C₄H₈Cl₂.[1][2] Its structure is characterized by a propane (B168953) backbone with two chlorine atoms and a methyl group at the C2 position, and a chlorine atom at the C1 position. This unique arrangement of a primary and a tertiary alkyl chloride within the same molecule gives rise to differential electrophilicity and reactivity at these two centers. Understanding the nuanced electrophilic character of this compound is crucial for its strategic utilization in the synthesis of more complex molecules, including pharmaceutical intermediates. This guide will delve into the factors governing its reactivity, the mechanisms of its reactions, and practical methodologies for its application.

Molecular Structure and Properties

A thorough understanding of the electrophilicity of this compound begins with its molecular structure and physical properties.

Structural Features

The key structural feature of this compound is the presence of two distinct carbon-chlorine bonds:

-

Primary (1°) C-Cl bond: The chlorine atom is attached to a primary carbon (C1), which is bonded to one other carbon atom.

-

Tertiary (3°) C-Cl bond: The chlorine atom is attached to a tertiary carbon (C2), which is bonded to three other carbon atoms.

This structural dichotomy is the primary determinant of the molecule's reactivity profile.

Physical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈Cl₂ | [1][2] |

| Molecular Weight | 127.01 g/mol | [1][2] |

| CAS Number | 594-37-6 | [1][2] |

| Boiling Point | 107 °C | [1] |

| Computed Properties | ||

| XLogP3 | 2.2 | [1] |

| H-Bond Donor | 0 | [1] |

| H-Bond Acceptor | 0 | [1] |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 3.84 (s, 2H, -CH₂Cl), 1.75 (s, 6H, -C(CH₃)₂Cl) | [1][3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 75.1 (-C(CH₃)₂Cl), 56.5 (-CH₂Cl), 30.2 (-C(CH₃)₂Cl) | [4] |

Theoretical Framework of Electrophilicity

The electrophilicity of this compound can be rationalized through the lens of frontier molecular orbital (FMO) theory and the principles of nucleophilic substitution reactions (Sₙ1 and Sₙ2).

Frontier Molecular Orbital (FMO) Analysis

According to FMO theory, the reactivity of an electrophile is largely governed by its Lowest Unoccupied Molecular Orbital (LUMO).[5][6] A lower LUMO energy indicates a greater willingness to accept electrons from a nucleophile, thus signifying higher electrophilicity.

Caption: Frontier Molecular Orbital Interaction.

Nucleophilic Substitution Mechanisms: Sₙ1 vs. Sₙ2

The dual nature of the electrophilic centers in this compound allows for competition between Sₙ1 and Sₙ2 reaction pathways.

-

Tertiary Center (C2): The tertiary alkyl chloride is sterically hindered, making a backside attack required for an Sₙ2 reaction difficult. However, it can readily undergo ionization to form a relatively stable tertiary carbocation. This carbocation is then rapidly attacked by a nucleophile. Therefore, the tertiary center strongly favors an Sₙ1 mechanism .[7]

-

Primary Center (C1): The primary alkyl chloride is less sterically hindered than the tertiary center, making it a potential site for an Sₙ2 reaction . However, the presence of the bulky gem-dimethyl group on the adjacent carbon (neopentyl-like structure) introduces significant steric hindrance, which can slow down the rate of Sₙ2 reactions.

Caption: Comparison of Sₙ1 and Sₙ2 Pathways.

Reactivity and Reaction Mechanisms

The electrophilic behavior of this compound is demonstrated in its reactions with various nucleophiles. The regioselectivity of these reactions is dictated by the interplay of steric and electronic factors, as well as the reaction conditions.

Solvolysis Reactions

Solvolysis, where the solvent acts as the nucleophile, is a classic example of an Sₙ1 reaction for tertiary halides. In the case of this compound, solvolysis in a protic solvent like water or ethanol (B145695) is expected to occur preferentially at the tertiary carbon.

The hydrolysis of 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), a closely related compound, is a well-studied Sₙ1 reaction.[7][8][9] The rate of this reaction is independent of the concentration of the nucleophile (water) and is highly dependent on the polarity of the solvent.[8][9] It is reasonable to extrapolate that the tertiary chloride of this compound will exhibit similar reactivity, leading to the formation of 2-chloro-2-methyl-1-propanol.

Reaction Pathway: Hydrolysis

Caption: Proposed Hydrolysis Pathway.

Reactions with Strong Nucleophiles

With strong, unhindered nucleophiles, Sₙ2 reactions become more competitive. For this compound, a strong nucleophile could potentially react at the primary carbon. However, as mentioned, this site is sterically hindered.

The reaction with ammonia (B1221849) or primary amines is a key route to synthesizing amines.[10][11] Due to the Sₙ1 preference of the tertiary center and the potential for Sₙ2 at the primary center, a mixture of products is possible. To achieve selective substitution, careful control of reaction conditions is necessary. For instance, using a large excess of ammonia can favor the formation of the primary amine at the less hindered site.[10][11] A related patent describes the synthesis of 2-amino-2-methyl-1-propanol (B13486) from 2-chloro-2-methyl-1-propanol, which is formed from this compound, highlighting the feasibility of amination at the tertiary carbon.[3]

Sodium azide (B81097) is a good nucleophile for Sₙ2 reactions. The reaction of this compound with sodium azide would be expected to proceed at the primary carbon to yield 1-azido-2-chloro-2-methylpropane. This product could be a useful intermediate for further synthetic transformations, such as reduction to the corresponding amine or participation in click chemistry reactions.

Experimental Protocols

Detailed experimental protocols for reactions of this compound are not widely published. However, procedures for analogous compounds can be adapted.